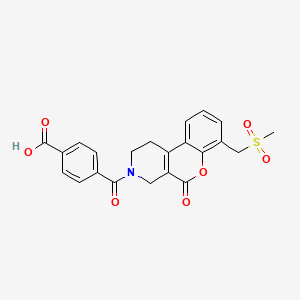Mthfd2-IN-3
CAS No.:
Cat. No.: VC16640852
Molecular Formula: C22H19NO7S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H19NO7S |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 4-[7-(methylsulfonylmethyl)-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]benzoic acid |
| Standard InChI | InChI=1S/C22H19NO7S/c1-31(28,29)12-15-3-2-4-17-16-9-10-23(11-18(16)22(27)30-19(15)17)20(24)13-5-7-14(8-6-13)21(25)26/h2-8H,9-12H2,1H3,(H,25,26) |
| Standard InChI Key | PBEFKXZUTRRLDB-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)CC1=C2C(=CC=C1)C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)C(=O)O)C(=O)O2 |
Introduction
Biochemical and Structural Characteristics of MTHFD2-IN-3
Chemical Composition and Synthesis
MTHFD2-IN-3 is a small-molecule inhibitor with the chemical formula and a molecular weight of 449.45 g/mol . While detailed synthetic routes remain proprietary, its structure incorporates a sulfonamide moiety linked to a bicyclic aromatic core, a design optimized for mitochondrial targeting and enzyme binding . Comparative analyses with other MTHFD2 inhibitors, such as DS18561882, reveal distinct structural features that may underlie its selectivity. For instance, DS18561882 (IC = 6.3 nM) shares a quinazoline scaffold but lacks the sulfonamide group present in MTHFD2-IN-3 .
Mechanism of Action
MTHFD2 catalyzes the interconversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a step essential for generating formate donors in purine and thymidylate biosynthesis . MTHFD2-IN-3 binds competitively to the enzyme’s active site, blocking this conversion and depleting intracellular pools of 10-formyltetrahydrofolate . In triple-negative breast cancer (TNBC) models, analogous inhibitors like DS18561882 reduced tumor growth by 90% in xenograft assays, underscoring the therapeutic potential of MTHFD2 blockade .
Preclinical Efficacy and Selectivity
In Vitro Studies
MTHFD2-IN-3 exhibits nanomolar potency against recombinant MTHFD2, with >90-fold selectivity over MTHFD1 . In acute myeloid leukemia (AML) cell lines, MTHFD2 suppression impaired proliferation (50% reduction in colony formation) and induced differentiation markers such as CD11b and CD14 . Similar effects were observed in T cell models, where MTHFD2 inhibition reduced effector T cell (Teff) proliferation and inflammatory cytokine production while promoting regulatory T cell (Treg) differentiation .
In Vivo Pharmacodynamics
In murine xenograft models of MDA-MB-231 breast cancer, DS18561882 (a structural analog) monotherapy nearly abolished tumor growth, while combination therapy with Chk1 inhibitors triggered apoptotic cell death . MTHFD2-IN-3’s efficacy in similar models remains under investigation, but its structural similarity to DS18561882 suggests comparable biodistribution and target engagement .
Therapeutic Applications and Clinical Relevance
Oncology
MTHFD2 is overexpressed in 70% of solid tumors and hematologic malignancies, correlating with poor prognosis . In FLT3-ITD–mutant AML, MTHFD2 knockdown prolonged survival in preclinical models by 40%, highlighting its role as a biomarker-driven target . MTHFD2-IN-3’s ability to spare normal tissues—owing to MTHFD2’s minimal expression in differentiated cells—could mitigate off-target toxicity common to conventional chemotherapies .
Table 1: Comparative Profile of MTHFD2 Inhibitors
Immunomodulation
In autoimmune and inflammatory diseases, MTHFD2 inhibition skews CD4+ T cell differentiation toward Tregs, suppressing pathogenic Th17 responses . MTHFD2-IN-3 treatment in Th17 cells increased FoxP3 expression by 3-fold and enhanced mitochondrial oxidative phosphorylation, mirroring metabolic shifts seen in Tregs . These findings position MTHFD2-IN-3 as a dual-purpose agent in oncology and autoimmunity.
Challenges and Future Directions
Pharmacokinetic Optimization
Despite promising efficacy, MTHFD2 inhibitors face challenges in oral bioavailability and blood-brain barrier penetration. Structural modifications, such as the addition of polar groups to MTHFD2-IN-3’s sulfonamide moiety, may improve solubility without compromising target affinity .
Biomarker-Driven Clinical Trials
FLT3-ITD mutations and MYC overexpression have been identified as predictive biomarkers for MTHFD2-targeted therapies . Future clinical trials could stratify patients based on these markers to enhance response rates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume